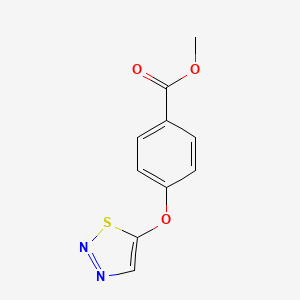

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(thiadiazol-5-yloxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-14-10(13)7-2-4-8(5-3-7)15-9-6-11-12-16-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOKGLRQUYBWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3-thiadiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzoate ester.

Reduction: Reduced forms of the ester or thiadiazole ring.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical modifications makes it a valuable intermediate for synthesizing more complex molecules. The compound's structure allows for the formation of derivatives that can exhibit different chemical and physical properties, which is crucial for material science and pharmaceutical research.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, which may lead to significant therapeutic applications. Specifically, its interaction with enzyme active sites can disrupt normal metabolic functions, making it a candidate for further investigation in drug development .

Medicine

The anticancer properties of this compound have been explored extensively. Various studies have demonstrated its cytotoxic effects on different cancer cell lines. For instance, compounds derived from thiadiazole structures have shown significant activity against breast cancer (MCF-7) and lung carcinoma (A549), with IC50 values indicating potent inhibitory effects . The mechanism of action often involves the disruption of tubulin polymerization, which is essential for cancer cell proliferation .

Industry

In the industrial sector, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical characteristics allow it to be incorporated into formulations that require enhanced performance or stability under various conditions .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.28 | Inhibition of tubulin polymerization |

| B | A549 | 0.52 | Disruption of metabolic pathways |

| C | K-562 | 7.4 | Enzyme inhibition |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Among the tested compounds, this compound showed significant inhibition against the SK-MEL-2 melanoma cell line with an IC50 value of 4.27 µg/mL. The study highlighted the importance of structural modifications on the anticancer activity of thiadiazole derivatives .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors revealed that this compound effectively inhibited enzymes involved in critical metabolic pathways. This inhibition was characterized by binding affinity studies that demonstrated how the compound interacts with specific enzyme active sites .

Mechanism of Action

The mechanism of action of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives (C1–C7)

Structural Features: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate differs significantly from the quinoline-piperazine-benzoate derivatives (C1–C7) described in . The latter feature a piperazine linker bridging the benzoate ester and a quinoline-4-carbonyl group, with substituents such as halogens (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the quinoline’s phenyl ring .

| Property | This compound | C1–C7 (Quinoline Derivatives) |

|---|---|---|

| Core Heterocycle | 1,2,3-Thiadiazole | Quinoline |

| Linker | Direct oxygen linkage | Piperazine |

| Substituent Effects | Electron-withdrawing thiadiazole | Varied electronic effects (e.g., halogenated, electron-donating groups) |

| Molecular Weight | Lower (simpler structure) | Higher (bulky quinoline and piperazine) |

Functional Implications :

- In contrast, the quinoline derivatives exhibit tunable electronic properties depending on substituents (e.g., electron-withdrawing halogens or electron-donating methoxy groups) .

- Solubility : The piperazine linker in C1–C7 may improve aqueous solubility due to its basicity, whereas the thiadiazole’s lipophilic nature could reduce solubility in polar solvents.

- Synthesis: Both classes employ crystallization (e.g., ethyl acetate for C1–C7) and characterization via NMR and HRMS, though the quinoline derivatives require multi-step synthesis involving piperazine coupling .

Benzoimidazole-Thiazole-Triazole Acetamides (9a–9e)

Structural Features :

Compounds 9a–9e () incorporate a benzoimidazole core linked to a thiazole-triazole-acetamide system, contrasting with the thiadiazole-benzoate framework. These compounds feature acetamide spacers and triazole-thiazole heterocycles, which introduce additional hydrogen-bonding sites and conformational flexibility .

| Property | This compound | 9a–9e (Benzoimidazole Derivatives) |

|---|---|---|

| Heterocycles | 1,2,3-Thiadiazole | Thiazole, triazole, benzoimidazole |

| Functional Groups | Ester | Acetamide, triazole, thiazole |

| Hydrogen Bonding | Limited (ester oxygen) | Extensive (amide, triazole NH) |

Functional Implications :

- Bioactivity : The acetamide and triazole groups in 9a–9e may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, whereas the thiadiazole’s sulfur atom could participate in hydrophobic interactions or redox chemistry.

- Synthetic Complexity : The thiazole-triazole system requires click chemistry or cyclization reactions, contrasting with the straightforward esterification likely used for the target compound .

Biological Activity

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate is a novel compound that has garnered attention in the fields of pharmacology and organic chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Structure and Properties

This compound is characterized by a methyl ester functional group attached to a benzoate moiety, which is further substituted with a thiadiazole ring. The structure can be represented as follows:

- Chemical Formula : C₉H₈N₂O₂S

- Molecular Weight : 196.24 g/mol

The presence of the thiadiazole ring contributes significantly to the compound's biological activities, enhancing its interaction with various biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies suggest MIC values ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus strains .

- Comparison with Reference Compounds : The compound exhibited activity twofold greater than nitrofurantoin against certain strains of S. aureus .

Antifungal Activity

The compound also shows antifungal efficacy, particularly against Candida species:

- Activity Against Candida albicans : this compound demonstrated promising anti-Candida activity with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Potential

Emerging research indicates potential anticancer properties of this compound:

- VEGFR-2 Inhibition : Preliminary findings suggest that derivatives of thiadiazole compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. The IC₅₀ values for some derivatives were reported as low as 0.56 µM .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against liver (HepG2) and breast cancer (MCF-7) cell lines .

Synthesis Methods

Various synthesis methods for this compound have been reported:

- Condensation Reactions : Utilizing thiadiazole precursors and benzoic acid derivatives.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional methods.

Research Findings Table

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against multiple bacterial strains, confirming its superior activity compared to standard antibiotics.

-

Antifungal Research :

- Research on antifungal activity revealed that the compound's structure allows it to effectively inhibit the growth of Candida species, showcasing its potential as an antifungal agent.

-

Cancer Cell Line Studies :

- Investigations into the compound's anticancer properties demonstrated significant cytotoxic effects on HepG2 and MCF-7 cell lines, indicating its potential for further development in cancer therapies.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate?

The synthesis typically involves two key stages: (1) formation of the 1,2,3-thiadiazol-5-yloxy moiety via cyclization of appropriate precursors (e.g., thiourea derivatives with α-haloketones) and (2) esterification of the benzoate group. Precise control of reaction conditions—such as maintaining an inert atmosphere (e.g., nitrogen), optimizing pH (via glacial acetic acid catalysis), and regulating temperature during reflux—is critical to achieving high yields and purity. Side reactions, such as oxidation or unwanted ring-opening, must be mitigated by avoiding exposure to strong acids/bases .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming connectivity and functional groups, while Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight and detects impurities. Elemental analysis ensures stoichiometric accuracy. For crystalline samples, X-ray diffraction (using software like SHELXL or WinGX) can resolve bond lengths and angles, though no crystallographic data for this specific compound is reported in the provided evidence .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers should:

- Use NIOSH-approved respirators (P95 or higher) and chemically resistant gloves (e.g., nitrile).

- Store in airtight containers away from heat, light, and incompatible materials (strong oxidizers, acids).

- Work in fume hoods to avoid dust inhalation.

Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention if symptoms arise .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during thiadiazole ring formation?

Byproducts often arise from incomplete cyclization or competing reactions (e.g., hydrolysis). Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency.

- Catalyst screening : Acidic/basic catalysts (e.g., glacial acetic acid) can accelerate ring closure.

- Real-time monitoring : Techniques like TLC or in-situ IR spectroscopy help track reaction progress. Adjusting stoichiometric ratios of reagents (e.g., thiourea to α-haloketone) can further reduce impurities .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites on the thiadiazole ring (e.g., sulfur and nitrogen atoms). Molecular docking studies may also predict interactions with biological targets, though experimental validation (e.g., kinetic assays) is required to resolve discrepancies between computational and empirical data .

Q. How should contradictions in biological activity data across studies be addressed?

Discrepancies in bioactivity (e.g., antimicrobial potency) may stem from variations in assay conditions (e.g., pH, solvent, cell lines). To resolve these:

- Standardize protocols : Use identical solvent systems (e.g., DMSO concentrations ≤1% v/v).

- Comparative controls : Include structurally analogous compounds (e.g., methyl-substituted thiadiazoles) to benchmark activity.

- Statistical analysis : Apply multivariate regression to isolate variables affecting activity .

Q. What strategies improve aqueous solubility for in vitro pharmacological testing?

The compound’s low solubility in water can be addressed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.